molecular formula C21H23N3O3S B7054658 N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide

N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide

Cat. No.: B7054658
M. Wt: 397.5 g/mol
InChI Key: ULVNRICVVGLBSN-UHFFFAOYSA-N
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Description

N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The cyclopentyl group is introduced through a cyclization reaction, and the ethylsulfonylbenzamide moiety is attached via a sulfonylation reaction. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can lead to the suppression of tumor cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide is unique due to its specific structure, which combines a benzimidazole core with a cyclopentyl group and an ethylsulfonylbenzamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyclopentylbenzimidazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-28(26,27)17-11-7-8-15(14-17)20(25)23-21-22-18-12-5-6-13-19(18)24(21)16-9-3-4-10-16/h5-8,11-14,16H,2-4,9-10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVNRICVVGLBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3N2C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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